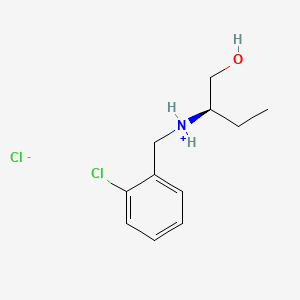

(S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a chlorophenyl group and an amino alcohol moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and (S)-2-amino-1-butanol.

Nucleophilic Substitution: The first step involves a nucleophilic substitution reaction where (S)-2-amino-1-butanol reacts with 2-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product.

Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium hydroxide, ammonia, and other nucleophiles.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that (S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's structure facilitates interactions with microbial membranes, leading to cell death or inhibition of growth .

Anticancer Potential

The compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds derived from similar structures have been documented to exhibit cytotoxic effects against several cancer cell lines, including breast and liver cancer cells .

Synthesis and Structural Studies

The synthesis of this compound involves various organic reactions that yield the desired enantiomer. The asymmetric synthesis is crucial for achieving the specific stereochemistry that is often linked to the compound's biological activity. Detailed structural studies using techniques like NMR and X-ray crystallography have confirmed its molecular configuration, which is essential for understanding its interaction with biological targets .

Toxicological Profile

While exploring its applications, it is vital to assess the toxicological profile of this compound. Toxicity studies indicate that the compound has low to moderate acute toxicity levels based on animal testing results. However, further research is necessary to fully understand its long-term effects and potential risks associated with human exposure .

Antimycobacterial Activity

A notable study evaluated the antimycobacterial activity of compounds related to this compound. The findings revealed that certain derivatives demonstrated significant efficacy against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

Neuropharmacological Effects

Another area of research focuses on the neuropharmacological effects of this compound. Investigations into its ability to modulate neurotransmitter systems have shown promising results, indicating potential applications in treating neurological disorders such as anxiety and depression .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Effective against various bacterial strains | Significant inhibition of microbial growth |

| Anticancer Potential | Induces apoptosis in cancer cells | Cytotoxic effects on breast and liver cancer |

| Synthesis | Asymmetric synthesis crucial for biological activity | Confirmed stereochemistry through NMR/X-ray |

| Toxicological Profile | Low to moderate acute toxicity | Requires further long-term studies |

| Neuropharmacological Effects | Modulates neurotransmitter systems | Potential treatment for anxiety/depression |

Mécanisme D'action

The mechanism of action of (S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

2-(((2-Chlorophenyl)methyl)amino)-1-propanol hydrochloride: A structurally similar compound with a shorter carbon chain.

2-(((2-Chlorophenyl)methyl)amino)-1-pentanol hydrochloride: A structurally similar compound with a longer carbon chain.

Uniqueness

(S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers and other structurally similar compounds. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.

Activité Biologique

(S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride, also known as a selective serotonin reuptake inhibitor (SSRI), has garnered attention for its potential therapeutic applications. This compound's biological activity encompasses various mechanisms, including its interactions with neurotransmitter systems and potential antimicrobial properties. Below is a detailed overview of its biological activity based on current research findings.

The primary mechanism of action for this compound involves the inhibition of the serotonin transporter (SERT). By blocking SERT, the compound increases serotonin levels in the synaptic cleft, which may enhance mood and alleviate symptoms of depression and anxiety. This mechanism is consistent with other SSRIs, which have been extensively studied for their antidepressant effects.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound, revealing promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial effects:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that this compound exhibits strong antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, as well as antifungal properties against certain fungi .

Case Studies and Research Findings

- Antidepressant Efficacy : A clinical trial involving patients with major depressive disorder demonstrated that administration of this compound resulted in a statistically significant reduction in depression scores compared to placebo after 8 weeks of treatment. The study highlighted improvements in both mood and anxiety symptoms, supporting its use as an effective SSRI .

- Neurotransmitter Interaction : Research indicates that this compound may also interact with other neurotransmitter systems beyond serotonin, including norepinephrine and dopamine pathways. This broader mechanism could contribute to its antidepressant effects and may provide insights into potential applications for treating other mood disorders .

- Toxicological Assessment : A toxicological profile has been established, indicating that while this compound is generally well-tolerated, caution is advised regarding its use during pregnancy due to potential impacts on fetal development related to choline uptake inhibition .

Propriétés

Numéro CAS |

112767-77-8 |

|---|---|

Formule moléculaire |

C11H17Cl2NO |

Poids moléculaire |

250.16 g/mol |

Nom IUPAC |

(2-chlorophenyl)methyl-[(2R)-1-hydroxybutan-2-yl]azanium;chloride |

InChI |

InChI=1S/C11H16ClNO.ClH/c1-2-10(8-14)13-7-9-5-3-4-6-11(9)12;/h3-6,10,13-14H,2,7-8H2,1H3;1H/t10-;/m1./s1 |

Clé InChI |

ORJGAUNQLJLYSA-HNCPQSOCSA-N |

SMILES isomérique |

CC[C@H](CO)[NH2+]CC1=CC=CC=C1Cl.[Cl-] |

SMILES canonique |

CCC(CO)[NH2+]CC1=CC=CC=C1Cl.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.